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Compound of Interest

Compound Name:
1-Bromo-3-(bromomethyl)-5-

nitrobenzene

Cat. No.: B161366 Get Quote

This guide provides a comprehensive technical overview of the structural isomers of the

chemical formula C7H5Br2NO2. Primarily focusing on the dibromonitrotoluene series, this

document is intended for researchers, scientists, and professionals in drug development and

chemical synthesis. We will delve into the intricacies of their nomenclature, structural

elucidation, synthesis, and key properties, offering field-proven insights into their scientific

context.

Part 1: Structural Isomerism and IUPAC
Nomenclature
The molecular formula C7H5Br2NO2 most commonly corresponds to a set of structural

isomers where a toluene backbone is substituted with two bromine atoms and one nitro group.

The systematic naming of these isomers is governed by the rules set forth by the International

Union of Pure and Applied Chemistry (IUPAC), ensuring an unambiguous descriptor for each

unique structure.[1][2][3] The primary principle involves identifying the parent hydrocarbon

(toluene in this case) and numbering the carbon atoms of the benzene ring such that the

substituents receive the lowest possible locants.

The possible isomers of dibromonitrotoluene are numerous, arising from the various possible

arrangements of the three substituents on the six-carbon benzene ring. Below is a table

summarizing some of the identified isomers with their IUPAC names.
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Isomer IUPAC Name CAS Number

Isomer 1
1,5-dibromo-3-methyl-2-

nitrobenzene
76435-23-9[4]

Isomer 2 2,6-dibromo-4-nitrotoluene 110127-07-6[5][6]

It is important to note that other structural arrangements bearing different functional groups

could theoretically exist for C7H5Br2NO2, but the dibromonitrotoluene scaffold is the most

prevalent and well-documented.

Principles of IUPAC Nomenclature in Substituted
Benzenes
The naming convention for these compounds follows a clear set of priorities. For toluene

derivatives, the methyl group is attached to carbon 1 of the benzene ring. The remaining

substituents are then numbered to give them the lowest possible locants. If a conflict in

numbering arises, alphabetical order of the substituents is taken into consideration.

Caption: IUPAC numbering of the toluene ring and the structures of two dibromonitrotoluene

isomers.

Part 2: Physicochemical Properties and
Spectroscopic Characterization
The physical and chemical properties of the C7H5Br2NO2 isomers are dictated by the nature

and position of the substituents on the benzene ring. The presence of two heavy bromine

atoms significantly increases the molecular weight, while the nitro group, being a strong

electron-withdrawing group, influences the electronic properties and reactivity of the molecule.
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Property 2,6-dibromo-4-nitrotoluene

Molecular Formula C7H5Br2NO2[6]

Molecular Weight 294.93 g/mol [6]

Appearance Solid (expected)

Melting Point Data not readily available

Boiling Point Data not readily available

Spectroscopic Data
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of

these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy would provide

information about the number and chemical environment of the protons on the benzene ring

and the methyl group. The splitting patterns would be indicative of the substitution pattern.

13C NMR would show distinct signals for each carbon atom in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands

for the nitro group (typically around 1530-1500 cm-1 and 1350-1300 cm-1 for asymmetric

and symmetric stretching, respectively), C-H stretching of the aromatic ring and the methyl

group, and C-Br stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak

corresponding to the molecular weight of the compound. The isotopic pattern of bromine

(79Br and 81Br in nearly a 1:1 ratio) would result in a characteristic M, M+2, and M+4 pattern

for the molecular ion peak, confirming the presence of two bromine atoms. The NIST

WebBook provides mass spectrum data for 2,6-dibromo-4-nitrotoluene.[5]

Part 3: Synthesis Strategies
The synthesis of dibromonitrotoluene isomers typically involves electrophilic aromatic

substitution reactions on a toluene or a substituted toluene precursor. The choice of starting
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material and the sequence of reactions are crucial for achieving the desired substitution pattern

due to the directing effects of the substituents.

General Synthetic Approach
A common strategy involves a multi-step synthesis that carefully orchestrates the introduction

of the bromine and nitro groups. The methyl group is an ortho-, para-director and an activating

group, while the nitro group is a meta-director and a deactivating group. Bromine is also an

ortho-, para-director but is a deactivating group.
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Caption: Potential synthetic pathways for dibromonitrotoluene isomers.

Step-by-Step Protocol for a Plausible Synthesis of a Dibromonitrotoluene Isomer (General

Example):

Nitration of Toluene: Toluene is treated with a mixture of concentrated nitric acid and sulfuric

acid to introduce a nitro group, yielding a mixture of ortho- and para-nitrotoluene.

Separation of Isomers: The ortho- and para-nitrotoluene isomers are separated using

techniques like fractional distillation or chromatography.

Bromination: The desired nitrotoluene isomer is then subjected to bromination using bromine

in the presence of a Lewis acid catalyst such as iron(III) bromide. The directing effect of the

methyl and nitro groups will determine the position of the first bromine atom.

Second Bromination: A second bromination step is carried out to introduce the second

bromine atom. The reaction conditions might need to be harsher due to the deactivating

effect of the existing substituents.
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Purification: The final product is purified using recrystallization or chromatography.

The causality behind these choices lies in leveraging the directing effects of the substituents.

For instance, nitrating toluene first places a meta-directing nitro group, which will then influence

the position of subsequent bromination. Conversely, brominating first would lead to ortho- and

para-bromotoluene, and the subsequent nitration and bromination would be directed by both

the methyl and bromine groups.

Part 4: Applications and Research Interest
Dibromonitrotoluene isomers are primarily of interest as intermediates in organic synthesis. The

presence of multiple reactive sites—the nitro group which can be reduced to an amine, the

bromine atoms which can participate in cross-coupling reactions, and the methyl group which

can be oxidized—makes them versatile building blocks for the synthesis of more complex

molecules. These molecules could find potential applications in the development of

pharmaceuticals, agrochemicals, and dyes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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